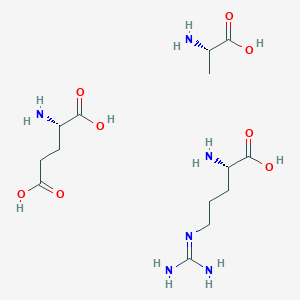

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid

Descripción

Urea Cycle Integration of Guanidino Group Metabolism

Arginine stands out as the most nitrogen-rich amino acid in the human body, containing four nitrogen atoms with its characteristic guanidino group in the side chain. This guanidino moiety plays pivotal roles in nitrogen excretion through urea formation, cellular signaling via nitric oxide production, and energy buffering through phosphocreatine synthesis. The integration of arginine metabolism within the urea cycle represents a fundamental process for nitrogen detoxification.

The urea cycle operates through five enzymatic reactions that convert toxic ammonia into urea for safe excretion. This cycle consumes four high-energy phosphate bonds (3 ATP hydrolyzed to 2 ADP and one AMP) to convert two amino groups and a carbon atom into urea. The reactions progress through sequential steps outlined in Table 1.

Table 1: Reactions of the Urea Cycle

| Step | Reactants | Products | Catalyzed by | Location |

|---|---|---|---|---|

| 1 | NH₃ + HCO₃⁻ + 2ATP | Carbamoyl phosphate + 2ADP + Pᵢ | CPS1 | Mitochondria |

| 2 | Carbamoyl phosphate + Ornithine | Citrulline + Pᵢ | OTC | Mitochondria |

| 3 | Citrulline + Aspartate + ATP | Argininosuccinate + AMP + PPᵢ | ASS | Cytosol |

| 4 | Argininosuccinate | Arginine + Fumarate | ASL | Cytosol |

| 5 | Arginine + H₂O | Ornithine + Urea | ARG1 | Cytosol |

The final reaction of the urea cycle involves arginine hydrolysis by arginase to form urea and ornithine. Two distinct arginase isoforms exist: cytosolic arginase 1 (ARG1) and mitochondrial arginase 2 (ARG2). Ornithine generated from this reaction returns to the mitochondria to restart the cycle, establishing a continuous process for nitrogen elimination.

The expression pattern of urea cycle enzymes varies significantly across tissues. Mitochondrial ornithine transcarbamylase (OTC) and carbamoyl phosphate synthase 1 (CPS1) are predominantly expressed in hepatocytes and enterocytes, while argininosuccinate synthase (ASS1) shows broader expression across tissues. This differential distribution reflects tissue-specific roles in nitrogen metabolism, with the liver serving as the primary site for complete urea cycle activity.

Guanidino compounds derived from arginine metabolism extend beyond urea to include various bioactive molecules. Dysregulated guanidino compound metabolism contributes to multiple pathological conditions, particularly those affecting the urea cycle. The guanidino group undergoes various enzymatic modifications, including hydrolysis by the ureohydrolase superfamily of enzymes, which catalyze the conversion of guanidine groups to urea and their respective amines in metabolites like arginine, agmatine, and guanidinobutyrate.

Transamination Dynamics in α-Ketoglutarate-Glutamate-Alanine Shuttling

Transamination reactions represent critical processes in amino acid metabolism, serving to redistribute nitrogen among carbon skeletons. A key example is the Cahill cycle (glucose-alanine cycle), which facilitates the transport of amino groups and carbons from skeletal muscle to the liver. This cycle functions analogously to the Cori cycle but uses alanine rather than lactate as the carbon carrier.

During muscle protein catabolism, released amino groups are transferred to pyruvate (derived from glycolysis) to form alanine through the action of alanine aminotransferase (ALT). This enzyme catalyzes the reversible conversion of L-alanine and 2-oxoglutarate (α-ketoglutarate) to pyruvate and L-glutamate. The resulting alanine enters the bloodstream and travels to the liver, where the reverse reaction occurs, generating pyruvate for gluconeogenesis and releasing the nitrogen group for entry into the urea cycle.

Table 2: Key Components and Reactions of the Cahill Cycle

| Tissue | Process | Substrates | Products | Enzymes |

|---|---|---|---|---|

| Muscle | Glycolysis | Glucose | Pyruvate | Multiple glycolytic enzymes |

| Muscle | Transamination | Pyruvate + Glutamate | Alanine + α-Ketoglutarate | ALT (EC 2.6.1.2) |

| Blood | Transport | Alanine | Alanine | N/A |

| Liver | Transamination | Alanine + α-Ketoglutarate | Pyruvate + Glutamate | ALT (EC 2.6.1.2) |

| Liver | Nitrogen disposal | Glutamate | NH₄⁺ + α-Ketoglutarate | Glutamate dehydrogenase |

| Liver | Gluconeogenesis | Pyruvate | Glucose | Multiple gluconeogenic enzymes |

| Blood | Transport | Glucose | Glucose | N/A |

The Cahill cycle provides several metabolic advantages but differs from the Cori cycle in energy efficiency. While the production of urea is energy-dependent, consuming four high-energy phosphate bonds, the cycle preserves NADH instead of converting it to lactate, allowing for potential oxidation via the electron transport chain. This cycle becomes particularly important during prolonged fasting or intense exercise when protein catabolism increases, requiring efficient nitrogen clearance while maintaining glucose availability.

The α-ketoglutarate-glutamate-alanine shuttling system highlights the interconnectedness of amino acid metabolism with broader energy metabolism. Glutamate serves as a central hub in these transactions, functioning as both nitrogen donor and acceptor while connecting to the tricarboxylic acid (TCA) cycle through α-ketoglutarate. This integration allows for flexible adaptation to changing metabolic demands across tissues.

Nitrogen Flux Coordination Through Arginine-Glutamate-Proline Axis

The metabolic connections between arginine, glutamate, and proline form a sophisticated network that coordinates nitrogen flux within cells. These pathways are bidirectional, with their net utilization or production dependent on cell type and developmental stage. Mitochondria play a pivotal role in this metabolic axis, contributing to the incorporation of ammonia into organic precursors required for amino acid synthesis.

Proline biosynthesis provides an illustrative example of this coordination. The synthesis pathway begins with glutamine conversion to glutamate via glutaminase (GLS). Glutamate is then transformed by pyrroline-5-carboxylate synthase (P5CS) to glutamic-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). P5C reductase (PYCR) subsequently catalyzes the conversion of P5C to L-proline. Alternatively, P5C can be generated from proline via proline oxidase (PO), establishing a reversible pathway.

The connection to arginine metabolism occurs through ornithine, an intermediate in both the urea cycle and proline metabolism. Ornithine aminotransferase (OAT) catalyzes the interconversion between ornithine and P5C, effectively linking the urea cycle with proline metabolism. This interconnection allows nitrogen flux to adapt to cellular needs, whether for nitrogen elimination, amino acid synthesis, or metabolic intermediate production.

Table 3: Key Enzymes in the Arginine-Glutamate-Proline Metabolic Axis

| Enzyme | Abbreviation | Reaction | Cofactors | Cellular Location |

|---|---|---|---|---|

| Glutamate dehydrogenase | GDH/GLUD1 | α-KG + NH₄⁺ → Glutamate | NAD(P)H | Mitochondria |

| Pyrroline-5-carboxylate synthase | P5CS | Glutamate → P5C | ATP, NADPH | Mitochondria |

| Pyrroline-5-carboxylate reductase | PYCR | P5C → Proline | NADH/NADPH | Mitochondria/Cytosol |

| Ornithine aminotransferase | OAT | Ornithine + α-KG ⇌ P5C + Glutamate | Pyridoxal phosphate | Mitochondria |

| Ornithine transcarbamylase | OTC | Ornithine + Carbamoyl phosphate → Citrulline | - | Mitochondria |

| Argininosuccinate synthase | ASS1 | Citrulline + Aspartate → Argininosuccinate | ATP | Cytosol |

| Argininosuccinate lyase | ASL | Argininosuccinate → Arginine + Fumarate | - | Cytosol |

Nitrogen incorporation and recycling represent critical functions of this metabolic axis. Mitochondrial glutamate synthesis serves as a mechanism to modulate NH₄⁺ levels by creating a nitrogen reservoir to support the synthesis of nonessential amino acids, nucleotides, and phospholipids. The outer mitochondrial membrane protein glutamine synthetase (GS) further contributes to nitrogen assimilation by utilizing NH₄⁺ to convert glutamate back to glutamine.

Interestingly, tumor suppressor p53 influences nitrogen management by repressing transcription of urea cycle genes encoding CPS1, OTC, and ARG1. This suppresses de novo arginine production and prevents elimination of NH₄⁺ through urea production. In p53-depleted tumor cells, these same genes are upregulated, suggesting p53 regulates the balance between nitrogen reincorporation and elimination.

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4.C3H7NO2/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t4-;3-;2-/m000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNAJTZGCKGGD-UKNZTKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150359 | |

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113315-75-6 | |

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Microbial Strain Selection and Medium Composition

The fermentative preparation of L-arginine employs arginine hydroxamate-resistant mutants of Bacillus subtilis, such as ATCC No. 21742, which exhibit enhanced productivity compared to wild-type strains. The nutrient medium for fermentation typically includes:

Fermentation Conditions

Optimal parameters for L-arginine synthesis include:

-

Temperature : 25–37°C

-

pH : 6.0–9.0

-

Aeration : Continuous agitation at 200–300 rpm

Under these conditions, Bacillus subtilis ATCC No. 21742 accumulates 5.4–12.3 mg/mL of L-arginine in the fermentation broth.

Recovery and Purification

Post-fermentation, L-arginine is isolated using:

-

Cation exchange chromatography : The broth is treated with a strong cation exchange resin (e.g., Amberlite IR-120) and eluted with dilute ammonia.

-

Crystallization : The eluate is acidified with HCl, followed by addition of methanol or ethanol to precipitate L-arginine hydrochloride .

-

Recrystallization : The crude product is purified via aqueous alkanol solutions to achieve >99% purity.

Table 1: Key Parameters for L-Arginine Fermentation

| Parameter | Optimal Range | Yield (mg/mL) |

|---|---|---|

| Temperature | 30–37°C | 5.4–12.3 |

| pH | 7.0–8.0 | - |

| Glutamic acid addition | 3% w/v | +30% increase |

| Fermentation time | 72 hours | 12.3 |

Synthesis of (2S)-2-aminopentanedioic Acid (L-Glutamic Acid) Derivatives

Esterification and Protection Strategies

A patented method for synthesizing L-glutamic acid derivatives involves dimethyl ester formation followed by Boc protection:

Purification and Crystallization

Key steps include:

Table 2: Synthesis Conditions for L-Glutamic Acid Derivatives

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, SOCl | 30–35°C, 3 hours | 85–90 |

| Boc protection | (Boc)O, NaOH | pH 9–10, 3 hours | 78–82 |

| Crystallization | Petroleum ether | Room temperature | 95 |

Preparation of (2S)-2-aminopropanoic Acid (L-Alanine) Salts

Chemical Synthesis from Thiazolyl-Alanine

L-Alanine is isolated as a 3-(2-amino-4-thiazolyl)-L-alanine-L-glutamic acid salt via:

Purity and Characterization

Table 3: Isolation Parameters for L-Alanine

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | Triethylamine |

| Temperature | Reflux, then 5°C |

| Purity | >99% |

Comparative Analysis of Preparation Methods

Fermentation vs. Chemical Synthesis

-

L-Arginine : Fermentation offers higher scalability (12.3 mg/mL yield) but requires specialized microbial strains.

-

L-Glutamic acid : Chemical synthesis provides derivatives for pharmaceutical use but involves hazardous reagents like thionyl chloride.

-

L-Alanine : Salt formation ensures high enantiopurity but is limited to specific synthetic pathways.

Análisis De Reacciones Químicas

Types of Reactions: Glutamic acid-arginine-alanine polymer can undergo various chemical reactions, including:

Oxidation: The arginine residues can be oxidized to form citrulline.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups in arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine (TEA).

Major Products:

Oxidation: Citrulline and other oxidized derivatives.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Aplicaciones Científicas De Investigación

Biological Significance

These amino acids are crucial for protein synthesis and play vital roles in metabolic pathways. Glutamic acid is particularly known as a neurotransmitter, while alanine is involved in glucose metabolism.

Glutamic Acid

Glutamic acid serves multiple functions in pharmacology:

- Neurotransmission : As the primary excitatory neurotransmitter in the brain, it is involved in synaptic plasticity and cognitive functions such as learning and memory .

- Therapeutic Applications : It has been studied for its potential to treat conditions like schizophrenia, depression, and neurodegenerative diseases due to its role in neurotransmission .

Alanine

Alanine is utilized in various therapeutic contexts:

- Metabolic Support : It plays a role in gluconeogenesis, providing energy during fasting states .

- Supplementation : Often included in sports nutrition products for its role in muscle metabolism and recovery .

Case Studies

- Glutamate in Neurodegenerative Diseases : Research indicates that elevated levels of glutamate can lead to excitotoxicity, contributing to conditions like Alzheimer's disease. A study demonstrated that modulating glutamate levels could mitigate neuronal damage .

- Alanine's Role in Exercise Recovery : A clinical trial showed that supplementation with alanine improved recovery times and reduced muscle soreness after intense exercise .

Glutamic Acid Metabolism

Glutamic acid is synthesized from α-ketoglutarate through transamination reactions. It plays a pivotal role in nitrogen metabolism, facilitating the removal of excess nitrogen through the urea cycle .

Alanine Metabolism

Alanine is produced from pyruvate via transamination with glutamate. This process is essential for maintaining blood glucose levels during fasting .

Food Industry

Both glutamic acid and alanine are used as flavor enhancers. Monosodium glutamate (MSG), derived from glutamic acid, enhances umami flavor in foods .

Biotechnology

These amino acids are utilized in cell culture media due to their non-toxic nature and ability to support cell growth .

Mecanismo De Acción

The mechanism by which glutamic acid-arginine-alanine polymer exerts its effects is largely dependent on its interaction with biological molecules. The polymer can bind to cell surface receptors, facilitating cellular uptake and intracellular delivery of attached therapeutic agents. The arginine residues, in particular, play a crucial role in cellular penetration due to their positive charge, which interacts with the negatively charged cell membrane . Additionally, the polymer can be designed to release its cargo in response to specific stimuli, such as changes in pH or enzymatic activity .

Comparación Con Compuestos Similares

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic Acid (L-Arginine)

Molecular Formula: C₆H₁₄N₄O₂ Structure: Features an α-amino group, a guanidino side chain, and a carboxylic acid group. The guanidino moiety (diaminomethylideneamino) is critical for its biological activity . Roles:

(2S)-2-aminopentanedioic Acid

Molecular Formula: C₅H₉NO₄ (hypothetical structure) Structure: Contains an α-amino group and two carboxylic acid groups (at C1 and C5). Based on IUPAC nomenclature, it may resemble a non-standard amino acid derivative. Note: Limited evidence is available for this compound. Its properties and applications remain speculative in this analysis.

(2S)-2-aminopropanoic Acid (L-Alanine)

Molecular Formula: C₃H₇NO₂ Structure: The simplest chiral α-amino acid, with a methyl side chain. Roles:

- Key intermediate in glucose-alanine cycle and protein synthesis.

- Synthesized via dynamic kinetic resolution methods (e.g., protected derivatives in peptide synthesis) .

Comparative Analysis

Structural Features

Research Findings and Data

Enzyme Inhibition by L-Arginine Derivatives

- Arginase Inhibition: Derivatives like 2-aminoimidazole amino acids (e.g., A1P, A4P) show competitive inhibition of human arginase I (Ki = 0.2–1.5 μM) by mimicking the transition state of L-arginine hydrolysis .

- NOS Inactivation: (S)-2-amino-5-(methylsulfonyl)pentanoic acid derivatives inactivate neuronal NOS via oxidative demethylation, coordinating to heme iron in the active site .

Pharmacokinetic and Industrial Data

- L-Arginine :

- L-Alanine :

Limitations and Knowledge Gaps

- (2S)-2-aminopentanedioic acid: No direct evidence for synthesis, structure, or applications was found in the provided materials. Its comparison remains hypothetical.

- L-Alanine: Limited pharmacological data in the evidence; focus is on synthetic methods.

Actividad Biológica

The compounds (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, (2S)-2-aminopentanedioic acid (commonly known as glutamic acid), and (2S)-2-aminopropanoic acid (also known as alanine) are significant in biological systems due to their roles as amino acids. This article focuses on their biological activities, mechanisms of action, and relevant case studies.

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | Not widely used | C5H10N4O2 | Not available |

| (2S)-2-aminopentanedioic acid | Glutamic Acid | C5H9NO4 | 56-86-0 |

| (2S)-2-aminopropanoic acid | Alanine | C3H7NO2 | 51-67-0 |

1. (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

This compound is less characterized in literature compared to glutamic and alanine acids. However, it is hypothesized to possess properties related to nitrogen metabolism due to its structural similarity to arginine and other amino acids involved in metabolic pathways.

2. (2S)-2-aminopentanedioic acid (Glutamic Acid)

Glutamic acid is a non-essential amino acid that plays a crucial role in various physiological processes:

- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors, including NMDA and AMPA receptors, which are vital for synaptic plasticity and memory formation .

- Metabolism : Glutamate is involved in the synthesis of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, thus playing a role in regulating neuronal excitability .

- Immune Function : Recent studies suggest that glutamic acid supplementation may enhance mucosal immunity, particularly in combat sports athletes .

3. (2S)-2-aminopropanoic acid (Alanine)

Alanine serves multiple functions:

- Energy Production : It is involved in gluconeogenesis and can be converted into glucose during fasting or intense exercise.

- Muscle Metabolism : Alanine plays a role in the alanine cycle, where it helps transport nitrogen from muscle tissues to the liver for urea synthesis .

Glutamic Acid

Glutamate's mechanism involves:

- Receptor Activation : Binding to ionotropic receptors leads to an influx of calcium ions, which triggers various intracellular signaling pathways .

- Neurotoxicity : Excessive glutamate can lead to excitotoxicity, contributing to neurodegenerative diseases such as Alzheimer's and ALS .

Alanine

Alanine's actions include:

- Substrate for Transamination : It serves as a precursor for other amino acids and participates in nitrogen metabolism.

Case Studies

-

Cognitive Function Enhancement :

A study investigated the effects of glutamic acid supplementation on cognitive performance among older adults. Results indicated improved memory recall and processing speed, attributed to enhanced neurotransmitter activity . -

Athletic Performance :

Research on athletes showed that glutamine supplementation could improve immune response during intensive training periods, suggesting a potential benefit from glutamic acid's role in immune function . -

Metabolic Disorders :

Studies have highlighted the involvement of alanine in metabolic disorders such as diabetes, where altered levels of alanine may correlate with insulin resistance .

Q & A

Q. What advanced techniques resolve structural ambiguities in (2S)-2-aminopropanoic acid derivatives with complex substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.